Welcome to the BenchChem Online Store!
molecular formula C8H5ClN2O B1640935 7-chloroquinazolin-2(1H)-one

7-chloroquinazolin-2(1H)-one

Cat. No. B1640935
M. Wt: 180.59 g/mol
InChI Key: VNNIIFBUNGEABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08044063B2

Procedure details

4-chloro-2-amino-benzoic acid (10.0 g) was dissolved into 50 mL of formamide, the mixture was reacted under reflux for 5 h. A lot of solid was deposited, which was filtered and dried to obtain 1.5 g of 7-chloro-quinazolone.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=O)=[C:4]([NH2:11])[CH:3]=1.[CH:12]([NH2:14])=[O:13]>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5]([CH:6]=[N:14][C:12](=[O:13])[NH:11]2)=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC(=C(C(=O)O)C=C1)N
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
which was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C=NC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.